molecular formula C20H26N8O2 B11493645 ethyl 1-[4-amino-6-(dipropan-2-ylamino)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate

ethyl 1-[4-amino-6-(dipropan-2-ylamino)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate

Katalognummer: B11493645
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: DDPFFKLHHVWSIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 1-{4-AMINO-6-[BIS(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a complex organic compound that features a triazole ring, a triazine ring, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{4-AMINO-6-[BIS(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the triazine ring and the ester group. Common reagents used in these reactions include hydrazine, ethyl chloroformate, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 1-{4-AMINO-6-[BIS(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Wissenschaftliche Forschungsanwendungen

ETHYL 1-{4-AMINO-6-[BIS(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of ETHYL 1-{4-AMINO-6-[BIS(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole and triazine rings play a crucial role in these interactions, providing a framework for binding to the target molecules. The ester group may also participate in hydrolysis reactions, releasing active metabolites that contribute to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

ETHYL 1-{4-AMINO-6-[BIS(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 1-{4-AMINO-6-[BIS(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C20H26N8O2

Molekulargewicht

410.5 g/mol

IUPAC-Name

ethyl 1-[4-amino-6-[di(propan-2-yl)amino]-1,3,5-triazin-2-yl]-5-phenyltriazole-4-carboxylate

InChI

InChI=1S/C20H26N8O2/c1-6-30-17(29)15-16(14-10-8-7-9-11-14)28(26-25-15)20-23-18(21)22-19(24-20)27(12(2)3)13(4)5/h7-13H,6H2,1-5H3,(H2,21,22,23,24)

InChI-Schlüssel

DDPFFKLHHVWSIG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(N(N=N1)C2=NC(=NC(=N2)N)N(C(C)C)C(C)C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.